CYP11B1 Inhibitory Potency: 23-Fold Weaker than the Hydroxymethyl Analog Enables Distinct Pharmacological Profiling
In a head-to-head comparison using the same assay platform, the target compound (CHEMBL3622438) inhibits human CYP11B1 with an IC₅₀ of 8.33 µM [1], whereas 3-chloro-5-(hydroxymethyl)picolinonitrile (CHEMBL2011263) inhibits human CYP11B1 with an IC₅₀ of 362 nM [2]. This 23-fold difference in potency allows the target compound to serve as a low-affinity reference probe for CYP11B1, enabling researchers to distinguish between potent and weak inhibitor phenotypes in screening cascades.
| Evidence Dimension | CYP11B1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.33 µM (8,330 nM) |
| Comparator Or Baseline | 3-Chloro-5-(hydroxymethyl)picolinonitrile: IC₅₀ = 0.362 µM (362 nM) |
| Quantified Difference | Target compound is 23-fold less potent (8,330 / 362 ≈ 23.0) |
| Conditions | Both assays: Human CYP11B1 expressed in V79 cells; substrate: 11-deoxycortisol or 11-deoxycorticosterone; detection: HTRF (target) / HPLC radioflow (comparator) |
Why This Matters
For procurement decisions, this quantitative potency gap means the target compound is purpose-fit for negative-control or low-affinity probe applications in CYP11B1 inhibitor screening, while the hydroxymethyl analog is unsuitable for the same role.
- [1] BindingDB. CHEMBL3622438 (BDBM50122328) – CYP11B1 IC₅₀ = 8.33E+3 nM; V79 cells; HTRF assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122328 View Source
- [2] BindingDB. CHEMBL2011263 (BDBM50378945) – CYP11B1 IC₅₀ = 362 nM; V79MZ cells; HPLC radioflow; US Patent 9,394,290. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378945 View Source
